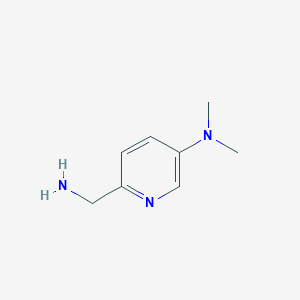![molecular formula C24H28N2O2S B2913522 3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one CAS No. 1209635-52-8](/img/structure/B2913522.png)
3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one, also known as THP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THP belongs to the family of thiazolyl-hydroxychalcones, which are known for their anti-inflammatory, antioxidant, and anticancer properties. In
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Diversity
Generation of Structurally Diverse Libraries
Utilizing compounds derived from similar ketonic Mannich bases, researchers have developed methods for generating a wide range of structurally diverse compounds. These methodologies involve various alkylation and ring closure reactions, producing compounds with potential applications in medicinal chemistry and drug discovery (Roman, 2013).
Biological Activities
Antimicrobial and Anticancer Properties
Novel chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives, including structures similar to the targeted compound, have been evaluated for their antimicrobial activity. These compounds exhibited significant activity against various bacterial and fungal strains (Hamed et al., 2020). Additionally, thiazole-based pyridine derivatives have been studied for their corrosion inhibition properties and potential anticancer activities, highlighting the multifunctional applications of these chemical structures (Chaitra et al., 2016).
Material Science and Catalysis
Functional Polymers and Catalytic Activities
Research has also focused on the synthesis of functional polymers and the catalytic activities of related compounds. For instance, functionalized sulfur-containing heterocyclic analogs have been explored for their potential in inducing apoptotic cell death in laryngeal carcinoma in vitro, demonstrating the applicability of these compounds in therapeutic contexts (Haridevamuthu et al., 2023).
Propiedades
IUPAC Name |
3-(4-heptylphenyl)-3-hydroxy-1-(2-pyridin-3-yl-1,3-thiazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S/c1-2-3-4-5-6-8-18-10-12-19(13-11-18)21(27)15-22(28)23-17-26-24(29-23)20-9-7-14-25-16-20/h7,9-14,16-17,21,27H,2-6,8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXVFINLOBTKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(CC(=O)C2=CN=C(S2)C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2913440.png)
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2913441.png)
![3-(Dimethylamino)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2913442.png)
![5-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;dihydrochloride](/img/structure/B2913443.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2913447.png)
![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/no-structure.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2913455.png)




![3-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2913460.png)